molecular formula C15H13NO4 B1359402 Methyl 3-(6-methoxynicotinoyl)benzoate CAS No. 898786-05-5

Methyl 3-(6-methoxynicotinoyl)benzoate

Cat. No. B1359402
M. Wt: 271.27 g/mol
InChI Key: ZQEJQCKWNUWZTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(6-methoxynicotinoyl)benzoate is a chemical compound with the molecular formula C15H13NO4 . It has a molecular weight of 271.27 g/mol. This compound is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of Methyl 3-(6-methoxynicotinoyl)benzoate consists of 15 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The exact structure can be found in databases like PubChem .

Scientific Research Applications

Tubulin Polymerization Inhibition

Methyl 3-(6-methoxynicotinoyl)benzoate derivatives demonstrate significant antiproliferative activity towards human cancer cells, primarily by inhibiting tubulin polymerization. This inhibition leads to the prevention of microtubule formation and induces G2/M cell cycle arrest in cancer cells, as observed in compounds like methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (Minegishi et al., 2015).

Catalyst in Reduction Processes

Methyl benzoate, including its derivatives, acts as a catalyst in chemical reduction processes. An example includes the reduction of methyl benzoate and benzoic acid on yttrium oxide catalysts, monitored through infrared spectroscopic methods (King & Strojny, 1982).

Larvicidal and Insecticidal Activities

Certain methyl benzoate derivatives exhibit potent larvicidal and insecticidal activities. For instance, compounds like 2-hydroxy-4-methoxy-6-propyl-methyl benzoate show significant larvicidal activity against Aedes aegypti mosquitoes (Moreira et al., 2016). Additionally, methyl benzoate analogs demonstrate toxicity against agricultural and urban pests, including fire ants (Chen et al., 2018).

Antimicrobial and Molluscicidal Properties

Methyl benzoate derivatives are known for their antimicrobial and molluscicidal properties. Compounds isolated from Piper aduncum leaves, including methyl 3-(3,7-dimethyl-2,6-octadienyl)-4-methoxybenzoate, displayed significant antibacterial and molluscicidal activities (Orjala et al., 1993).

Photophysical Properties

Methyl benzoate derivatives, such as methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate, have been studied for their unique photophysical properties. These compounds show interesting luminescence properties depending on the substituted group, which is relevant for applications in optical materials and sensors (Kim et al., 2021).

Corrosion Inhibition

Methyl benzoate derivatives have shown potential as inhibitors against the corrosion of metals in acidic environments. Compounds like methyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl) benzoate have been synthesized and characterized for their potential in protecting materials from corrosion (Arrousse et al., 2021).

properties

IUPAC Name

methyl 3-(6-methoxypyridine-3-carbonyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-19-13-7-6-12(9-16-13)14(17)10-4-3-5-11(8-10)15(18)20-2/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQEJQCKWNUWZTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C(=O)C2=CC(=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642166
Record name Methyl 3-(6-methoxypyridine-3-carbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(6-methoxynicotinoyl)benzoate

CAS RN

898786-05-5
Record name Methyl 3-[(6-methoxy-3-pyridinyl)carbonyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898786-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-(6-methoxypyridine-3-carbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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